Chiral Procurement for Stereoselective Synthesis: Enantiomeric Excess in Enzymatic Cascades
In the bienzymatic synthesis of citronellal from geraniol, the use of an Old Yellow Enzyme 2 (OYE2) variant yields (R)-citronellal with an enantiomeric excess (ee) of ≥99% from (E)-citral, a result that is contingent on the initial chiral purity of the substrate or the stereoselectivity of the catalyst [1]. In contrast, enzymatic systems that produce the (S)-enantiomer, such as that from *Zymomonas mobilis*, achieve an ee of >99% for (S)-citronellal from (Z)-citral [2]. This highlights that the procurement of a specific, high-ee enantiomer like (-)-Citronellal is essential for achieving the desired stereochemical outcome in subsequent synthetic steps, particularly for the manufacture of (-)-menthol.
| Evidence Dimension | Enantiomeric Excess (ee) in Enzymatic Synthesis |
|---|---|
| Target Compound Data | >99% ee for (S)-citronellal from (Z)-citral using *Zymomonas mobilis* |
| Comparator Or Baseline | ≥99% ee for (R)-citronellal from (E)-citral using OYE2 |
| Quantified Difference | Both enantiomers are obtainable with >99% ee via different biocatalytic routes, underscoring the critical need for precise chiral specification at procurement. |
| Conditions | Enzymatic reduction of citral isomers (E/Z-citral) in aqueous/organic two-phase systems. |
Why This Matters
Procurement of the correct enantiomer with verified high ee is a prerequisite for ensuring reproducibility and yield in stereoselective syntheses of high-value terpenoid derivatives.
- [1] Müller, A., et al. Enzymatic reduction of the α, β-unsaturated carbon bond in citral. *J. Mol. Catal. B: Enzym.* **2006**, *38*, 126-130. DOI: 10.1016/j.molcatb.2005.12.004. View Source
- [2] Müller, A., Hauer, B., Rosche, B. Enzymatic reduction of the α, β-unsaturated carbon bond in citral. *J. Mol. Catal. B: Enzym.* **2006**, *38*, 126-130. View Source
